molecular formula C24H22N4O6 B4064513 N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

Cat. No. B4064513
M. Wt: 462.5 g/mol
InChI Key: MYHOCSGCICJJEO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as BNPA, is a chemical compound used in scientific research. BNPA is a piperazine derivative that has been synthesized for the purpose of studying the biochemical and physiological effects of the compound.

Scientific Research Applications

Synthesis and Biodistribution in PET Imaging

N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been explored for its potential in positron emission tomography (PET) imaging, particularly targeting central neurokinin(1) (NK1) receptors. The synthesis process aimed at achieving high radiochemical yield and specific activity, demonstrating its utility in visualizing NK1 receptors in vivo. This work suggests its promise as a radioligand for PET, contributing significantly to neuroscience research by enabling the study of receptor distribution and function in the brain (M. V. D. Mey et al., 2005).

Potential in Alzheimer's Disease Treatment

A series of derivatives, including N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, has been synthesized and tested for their therapeutic potential in Alzheimer's disease. These compounds have been evaluated for enzyme inhibition activity against butyrylcholinesterase, a target in Alzheimer's disease treatment. The study identified compounds with significant inhibitory activity, highlighting their potential as therapeutic agents for managing Alzheimer's disease symptoms (G. Hussain et al., 2016).

Antibacterial Applications

Further research into N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide derivatives has revealed their potent antibacterial properties. The synthesis of a new series of these compounds showed significant activity against various Gram-positive and Gram-negative bacterial strains. This indicates their potential as valuable therapeutic agents in treating bacterial infections, with some derivatives demonstrating exceptionally low cytotoxicity, making them promising candidates for further development (G. Hussain et al., 2018).

Explorations in Anxiolytic and Anticonvulsant Activities

Investigations into N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide derivatives have also extended to their potential anxiolytic and anticonvulsant activities. These studies are crucial for developing new treatments for anxiety disorders and epilepsy, respectively. The exploration of these compounds' effects on central nervous system targets offers a pathway to novel therapeutics that could significantly impact mental health and neurological disorder management (C. P. Kordik et al., 2006).

properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c29-22(16-26-10-12-27(13-11-26)24(31)21-7-4-14-34-21)25-20-9-8-18(28(32)33)15-19(20)23(30)17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOCSGCICJJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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